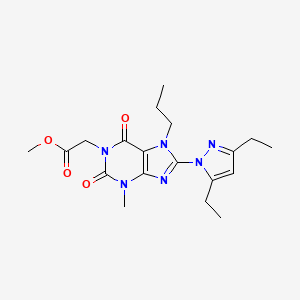

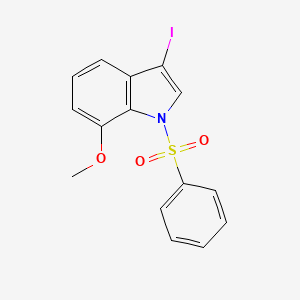

![molecular formula C9H10N2O4S B2517157 N-[dimetil(oxo)-lambda6-sulfanylideno]-3-nitrobenzamida CAS No. 3532-32-9](/img/structure/B2517157.png)

N-[dimetil(oxo)-lambda6-sulfanylideno]-3-nitrobenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S,S-Dimethyl-N-(3-nitrobenzoyl)sulphoximide is a chemical compound that is part of a broader class of sulfimides. These compounds are characterized by the presence of a sulfoximide group, which is a functional group containing sulfur, oxygen, and nitrogen atoms. The specific compound is further modified by the presence of a nitrobenzoyl group, which introduces additional chemical properties due to the nitro group's electron-withdrawing effects.

Synthesis Analysis

The synthesis of related sulfimides involves the reaction of nitrile oxides with N-aryl-S,S-dimethylsulfimides. In the case of sterically-stabilized benzonitrile oxides, the reaction yields benzimidazole 3-oxides and 1,2,4-benzoxadiazines. The reaction is thought to proceed through the formation of a nitroso compound intermediate, which is generated by the nucleophilic attack of the sulfimide on the carbon atom of the nitrile oxide, followed by the release of dimethyl sulfide .

Molecular Structure Analysis

Structural investigations of sulfimides, including S,S-dimethyl-N-(m-nitrophenyl)sulphimide and its p-nitro analogue, have revealed that these compounds can crystallize in different space groups with varying cell parameters. The S-N bond lengths and N-C(aryl) bond lengths have been determined through diffractometer data, indicating the solid-state conformations of these molecules. The structures of these compounds are virtually identical, but they differ from the structure of the picrate salt of a related sulfimide .

Chemical Reactions Analysis

The chemical reactions of sulfimides are influenced by the substituents on the aromatic ring and the nature of the interacting species. For instance, the presence of a nitro group on the benzene ring can affect the reactivity of the sulfimide, potentially leading to different reaction pathways or products. The formation of benzimidazole 3-oxides and 1,2,4-benzoxadiazines from the reaction with nitrile oxides suggests that sulfimides can participate in complex reaction networks, leading to heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical properties of sulfimides, such as their crystalline structure and bond lengths, have been elucidated through X-ray crystallography. The chemical properties, such as reactivity and stability, are influenced by the electronic effects of substituents like the nitro group. The nitro group's electron-withdrawing nature can impact the acidity of the hydrogen atoms, the nucleophilicity of the nitrogen atom, and the overall molecular stability. These properties are crucial for understanding the behavior of sulfimides in various chemical environments .

Aplicaciones Científicas De Investigación

- Aplicaciones:

- Aplicaciones:

Química Heterocíclica y Síntesis

Actividad Antitumoral y Quelación de Hierro

Aplicaciones Biológicas y Clínicas

Síntesis Sostenible de Isotiocianato

Propiedades

IUPAC Name |

N-[dimethyl(oxo)-λ6-sulfanylidene]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-16(2,15)10-9(12)7-4-3-5-8(6-7)11(13)14/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTNXJHTFSZELD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

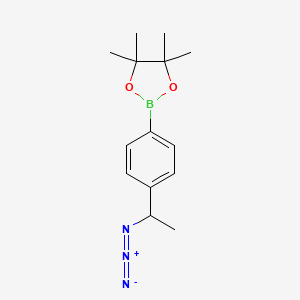

![3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2517074.png)

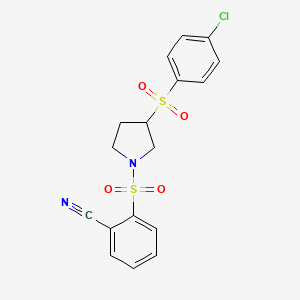

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2517081.png)

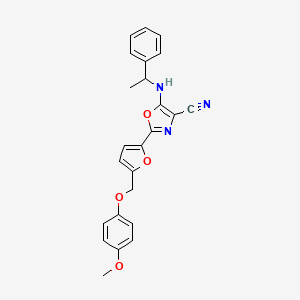

![1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517088.png)

![N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517090.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2517091.png)

![4-[[2-[(2-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2517092.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)